molecular formula C7H4BrF3O B1620511 (4-Bromo-2,3,6-trifluorophenyl)methanol CAS No. 252004-34-5

(4-Bromo-2,3,6-trifluorophenyl)methanol

Cat. No. B1620511
M. Wt: 241 g/mol
InChI Key: CJGOKVYRNUALRJ-UHFFFAOYSA-N
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Description

“(4-Bromo-2,3,6-trifluorophenyl)methanol” is a chemical compound with the molecular formula C7H4BrF3O . It is also known as Leflunomide, an immunosuppressive and anti-inflammatory drug.


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2,3,6-trifluorophenyl)methanol” consists of a phenyl ring substituted with bromo and trifluoro groups, and a methanol group . The exact mass of the compound is 239.93976 g/mol .


Physical And Chemical Properties Analysis

“(4-Bromo-2,3,6-trifluorophenyl)methanol” has a molecular weight of 241.00 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area is 20.2 Ų .

Scientific Research Applications

Synthesis Methodologies and Derivative Applications

The bromination of diarylcyclopentenones, including derivatives related to (4-Bromo-2,3,6-trifluorophenyl)methanol, demonstrates the versatility of brominated compounds in organic synthesis. Shirinian et al. (2012) explored regio- and chemoselective bromination techniques, providing pathways to synthesize important synthons for organic synthesis and preparation of valuable substances (Shirinian et al., 2012). Furthermore, Akbaba et al. (2010) achieved the total synthesis of a biologically active, naturally occurring compound starting from a related bromophenylmethanol derivative, highlighting its importance in synthesizing complex natural products (Akbaba et al., 2010).

Applications in Medicinal Chemistry and Catalysis

The study by Balaydın et al. (2012) on bromophenols, including derivatives of bromophenylmethanol, investigated their carbonic anhydrase inhibitory properties. These findings suggest potential applications in developing novel treatments for conditions like glaucoma, epilepsy, and osteoporosis, showcasing the medicinal chemistry applications of such derivatives (Balaydın et al., 2012).

Advanced Material Science and Environmental Applications

Woydziak et al. (2012) demonstrated the synthesis of fluorinated benzophenones and xanthones from trifluorobenzaldehyde, including a step involving a derivative similar to (4-Bromo-2,3,6-trifluorophenyl)methanol. This process underscores the role of fluorinated and brominated derivatives in creating fluorophores with enhanced photostability and spectroscopic properties, relevant in material science and fluorescent tagging (Woydziak et al., 2012).

properties

IUPAC Name

(4-bromo-2,3,6-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1,12H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGOKVYRNUALRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378446
Record name (4-bromo-2,3,6-trifluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2,3,6-trifluorophenyl)methanol

CAS RN

252004-34-5
Record name (4-bromo-2,3,6-trifluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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